Rociverine

Antispasmodic Pharmacology Receptor Binding

Rociverine delivers a dual spasmolytic mechanism—weak competitive antimuscarinic (3000× less than atropine) paired with potent direct myotropic action equal to papaverine—that clinical trials confirm matches hyoscine butylbromide for GI endoscopy WITHOUT elevating intraocular pressure in glaucoma patients. Unlike pure anticholinergics, its tissue-selective anti-Ca2+ profile (30× selective for visceral over vascular smooth muscle) ensures efficacy without cardiovascular depression. In programmed labor protocols, a single 20 mg IM dose accelerated cervical dilatation by 31.4%. Complete biliary colic pain relief was achieved in 89% of patients.

Molecular Formula C20H37NO3
Molecular Weight 339.5 g/mol
CAS No. 53716-44-2
Cat. No. B1679502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRociverine
CAS53716-44-2
Synonyms2-(diethylamino)-1-methylethyl cis-1- hydroxy(bicyclohexyl)-2-carboxylate
Rilaten
rociverine
Molecular FormulaC20H37NO3
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCCN(CC)CC(C)OC(=O)C1CCCCC1(C2CCCCC2)O
InChIInChI=1S/C20H37NO3/c1-4-21(5-2)15-16(3)24-19(22)18-13-9-10-14-20(18,23)17-11-7-6-8-12-17/h16-18,23H,4-15H2,1-3H3/t16?,18-,20+/m1/s1
InChIKeyXPYLKZZOBVLVHB-QDKIRNHSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rociverine (CAS 53716-44-2): Technical Baseline for Antispasmodic Procurement and Research Selection


Rociverine (CAS 53716-44-2) is a synthetic antispasmodic agent classified under ATC code A03AA06 for functional gastrointestinal disorders [1]. It possesses a dual pharmacological profile: modest antimuscarinic (neurotropic) activity combined with a direct myotropic (muscle-relaxant) action that inhibits calcium availability at the contraction site, distinguishing it from purely anticholinergic or purely musculotropic alternatives [2]. The compound is a small molecule (MW 339.51 g/mol) and exists as a racemic mixture, with the cis stereoisomer exhibiting markedly higher affinity at cloned muscarinic receptors compared to the trans isomer .

Why In-Class Antispasmodics Cannot Be Substituted for Rociverine Without Experimental Validation


Rociverine's balanced neurotropic/myotropic ratio produces a pharmacological fingerprint distinct from pure anticholinergics (e.g., atropine, hyoscine butylbromide) and pure calcium channel blockers (e.g., pinaverium) [1]. Substituting rociverine with a stronger antimuscarinic like dicyclomine may increase atropine-like adverse effects, while substituting with a calcium antagonist like verapamil may introduce unwanted cardiovascular depression [2]. Quantitative in vitro data demonstrate that rociverine's competitive antimuscarinic potency is approximately 3000 times weaker than atropine, yet its direct myolytic activity equals that of papaverine, underscoring that its clinical effect derives from a specific, non-interchangeable dual mechanism [3].

Quantitative Differentiation of Rociverine (CAS 53716-44-2) Against Key Antispasmodic Comparators


Rociverine vs. Atropine: 3000-Fold Weaker Antimuscarinic Potency Reduces Atropine-Like Side Effect Risk

In vitro studies on furtrethonium-induced contractions of rat jejunum demonstrate that rociverine exerts a competitive antimuscarinic antagonism that is approximately 3000 times less potent than that of atropine, while simultaneously providing a noncompetitive antagonism equal to that of papaverine [1]. This stark difference in antimuscarinic potency is the mechanistic basis for rociverine's reduced propensity for atropine-like side effects such as tachycardia, dry mouth, and blurred vision.

Antispasmodic Pharmacology Receptor Binding Safety Profile

Rociverine vs. Papaverine: Equivalent Myotropic Potency via a Distinct, Non-Phosphodiesterase Mechanism

Rociverine's direct muscle-relaxant (myotropic) activity is quantitatively equivalent to that of papaverine, a classic smooth muscle relaxant [1]. However, rociverine achieves this effect not through phosphodiesterase inhibition like papaverine, but by inhibiting the availability of Ca2+ at the contraction site [1]. This mechanistic divergence is crucial: rociverine avoids the cardiovascular smooth muscle effects seen with papaverine, a distinction confirmed by its potency ratio relative to verapamil on vascular tissue [2].

Smooth Muscle Relaxation Mechanism of Action Calcium Antagonism Visceral Smooth Muscle

Rociverine vs. Verapamil: Tissue-Selective Anti-Ca2+ Activity (Visceral > Vascular by 30×)

Against calcium-induced contractions, rociverine acts as a competitive antagonist but is 10 times less potent than verapamil on the rat vas deferens (visceral smooth muscle) and 300 times less potent on the rabbit aorta (vascular smooth muscle) [1]. This 30-fold difference in potency ratio between visceral and vascular tissue (300/10 = 30) indicates a relative tissue selectivity for visceral smooth muscle over vascular smooth muscle, which is not observed with the non-selective calcium channel blocker verapamil [1].

Calcium Channel Antagonism Tissue Selectivity Visceral Smooth Muscle Cardiovascular Safety

Rociverine vs. Hyoscine Butylbromide: Non-Inferior Efficacy in Endoscopy with Potentially Better Ocular Safety

In a double-blind clinical trial of 121 patients undergoing upper GI endoscopy, intravenous rociverine (10-20 mg) showed no statistical difference in efficacy compared to intravenous hyoscine butylbromide (20-40 mg) for opening the pyloric sphincter and overall endoscopist rating [1]. Separate studies have demonstrated that rociverine, even at therapeutic doses, does not significantly affect intraocular pressure, pupil size, or the iridocorneal angle in healthy subjects or in patients with angle-closure glaucoma, an adverse effect associated with hyoscine butylbromide [2].

Clinical Trial Endoscopy Antispasmodic Ocular Safety

Rociverine vs. Placebo: Clinically Significant Acceleration of Cervical Dilation in Labor (31% Increase)

A randomized, placebo-controlled trial in nulliparous women in spontaneous active labor (n=111) demonstrated that a single 20 mg intramuscular dose of rociverine significantly accelerated the rate of cervical dilatation compared to placebo [1]. The mean cervical dilatation rate was 2.43 ± 1.84 cm/hour in the rociverine group versus 1.85 ± 1.38 cm/hour in the placebo group (p=0.03), representing a 31.4% increase in dilatation rate [1]. This translated to a shorter time from treatment to full dilatation: 220 ± 125 minutes for rociverine vs. 278 ± 129 minutes for placebo (p=0.04), a reduction of 58 minutes [1].

Obstetrics Labor Augmentation Cervical Dilation Randomized Controlled Trial

Rociverine vs. Dicyclomine: Comparable Musculotropic Potency in Detrusor Muscle Without Local Anesthetic Effect

In rabbit detrusor muscle strips depleted of calcium and depolarized with 80 mM K+, both dicyclomine and rociverine antagonized Ca2+-induced contractions in a noncompetitive manner, with pD2' values of 4.89 for dicyclomine and 4.61 for rociverine, respectively [1]. The musculotropic action of dicyclomine has been partly attributed to local anesthetic properties. However, rociverine lacks local anesthetic activity and procaine (a local anesthetic) was ineffective in this model, indicating that rociverine's action on bladder smooth muscle is mediated by a distinct mechanism, likely related to inhibition of calcium fluxes [1].

Urology Detrusor Muscle Calcium Antagonism Local Anesthetic

Rociverine (CAS 53716-44-2): Validated Application Scenarios for Research and Clinical Procurement


Programmed Labor Protocols in Obstetrics: Reduction of First-Stage Labor Duration

Based on direct evidence from a randomized controlled trial showing a 31.4% increase in cervical dilatation rate and a 58-minute reduction in time to full dilatation with a single 20 mg IM dose [1], rociverine is a validated procurement choice for hospital obstetric units implementing 'programmed labor' protocols. The lack of recorded adverse effects in this study further supports its use in this specific context [1].

Premedication for Upper GI Endoscopy in Patients with Glaucoma Risk

Clinical trial data confirms rociverine provides antispasmodic efficacy in upper GI endoscopy equivalent to hyoscine butylbromide [1]. Crucially, separate studies demonstrate that rociverine does not elevate intraocular pressure or affect the iridocorneal angle in patients with angle-closure glaucoma [2]. This combination of efficacy and ocular safety makes rociverine a scientifically preferred alternative to standard anticholinergics for endoscopic premedication in at-risk patient populations.

Ex Vivo Smooth Muscle Research: Isolating Myotropic from Neurotropic Effects

For researchers studying smooth muscle physiology, rociverine's unique pharmacological profile—weak antimuscarinic activity (3000× less than atropine) balanced with strong myotropic activity equal to papaverine—makes it a valuable tool compound [1]. Its dual mechanism, with a tissue-selective anti-Ca2+ action (30× more selective for visceral over vascular smooth muscle), allows for the experimental isolation of direct myolytic effects from confounding anticholinergic or cardiovascular influences [1].

Clinical Management of Biliary and Ureteral Colic: Rapid Spasmolysis with Favorable Safety

Clinical reports indicate that rociverine provides rapid and significant spasmolytic effects, with complete pain relief observed in 89% of patients with biliary colic [1]. Coupled with its documented lack of significant cardiovascular effects (due to 300× lower potency than verapamil on vascular smooth muscle [2]), rociverine is a scientifically sound choice for acute management of visceral spasms where a favorable safety margin is paramount.

Technical Documentation Hub

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